stannane CAS No. 820250-78-0](/img/structure/B14232048.png)
[1-(4-Methoxyphenyl)non-4-en-1-yn-4-yl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane: is an organotin compound that features a trimethylstannyl group attached to a non-4-en-1-yn-4-yl chain, which is further substituted with a 4-methoxyphenyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane typically involves the coupling of a stannane reagent with an appropriate alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille coupling, where a stannane compound reacts with an organic halide or pseudohalide under the influence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them into alkanes or alkenes, respectively.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and hydroxides.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a precursor for catalysts in organic synthesis, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: Organotin compounds have been explored for their potential biological activities, including anticancer and antimicrobial properties.
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Industry:
Coatings and Sealants: Organotin compounds are used in the formulation of coatings and sealants due to their durability and resistance to degradation.
Electronics: The compound can be used in the production of electronic components, such as semiconductors and conductive polymers.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane involves its ability to participate in various chemical reactions due to the presence of the stannyl group and the alkyne functionality. The stannyl group can undergo transmetalation with transition metals, facilitating cross-coupling reactions. The alkyne functionality can engage in cycloaddition reactions, expanding the compound’s utility in organic synthesis.
類似化合物との比較
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylsilane: Similar structure but with a silicon atom instead of tin.
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylgermane: Similar structure but with a germanium atom instead of tin.
Uniqueness: The presence of the tin atom in 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane imparts unique reactivity compared to its silicon and germanium analogs. Tin compounds generally exhibit higher reactivity in transmetalation reactions, making them more suitable for certain catalytic applications.
特性
CAS番号 |
820250-78-0 |
|---|---|
分子式 |
C19H28OSn |
分子量 |
391.1 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)non-4-en-1-yn-4-yl-trimethylstannane |
InChI |
InChI=1S/C16H19O.3CH3.Sn/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15;;;;/h6,11-14H,3-5,8H2,1-2H3;3*1H3; |
InChIキー |
LTMGFZIFXCIVJW-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(CC#CC1=CC=C(C=C1)OC)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
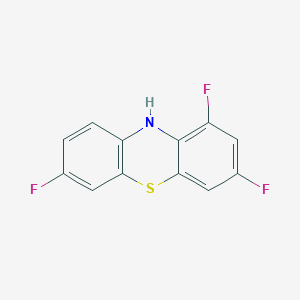
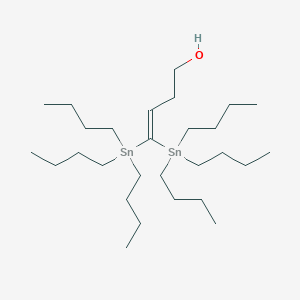
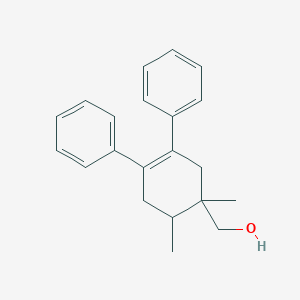
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
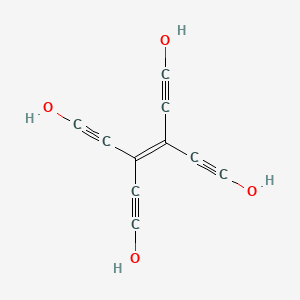
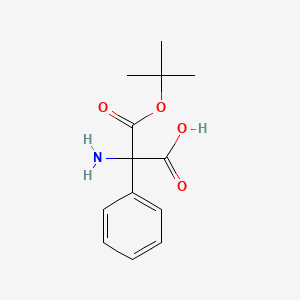
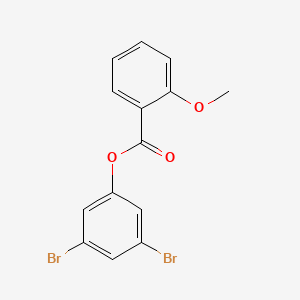
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
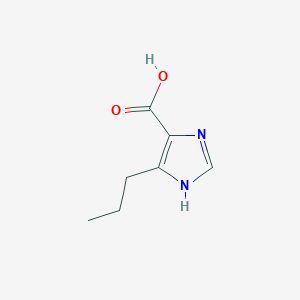
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
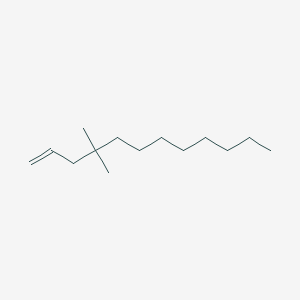
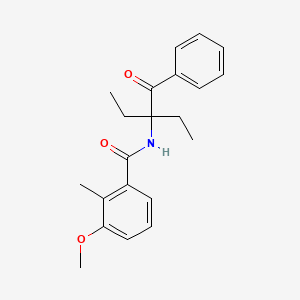
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
